REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][cH:5][c:6]2[cH:7][cH:8][nH:9][c:10](=[O:12])[c:11]12.[C:13](=[O:14])([O-:15])[O-:16].[CH3:19][I:20].[K+:17].[K+:18].[O:21]=[CH:22][N:23]([CH3:24])[CH3:25]>>[Br:1][c:2]1[cH:3][cH:4][cH:5][c:6]2[cH:7][cH:8][n:9]([CH3:13])[c:10](=[O:12])[c:11]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1[nH]ccc2cccc(Br)c12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Type
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product
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Smiles
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Cn1ccc2cccc(Br)c2c1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |